(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone
Brand Name: Vulcanchem
CAS No.: 1105232-49-2
VCID: VC4607814
InChI: InChI=1S/C16H25N3OS/c1-16(2,3)13-11-21-14(17-13)10-18-6-8-19(9-7-18)15(20)12-4-5-12/h11-12H,4-10H2,1-3H3
SMILES: CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3CC3
Molecular Formula: C16H25N3OS
Molecular Weight: 307.46

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone

CAS No.: 1105232-49-2

Cat. No.: VC4607814

Molecular Formula: C16H25N3OS

Molecular Weight: 307.46

* For research use only. Not for human or veterinary use.

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone - 1105232-49-2

Specification

CAS No. 1105232-49-2
Molecular Formula C16H25N3OS
Molecular Weight 307.46
IUPAC Name [4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-cyclopropylmethanone
Standard InChI InChI=1S/C16H25N3OS/c1-16(2,3)13-11-21-14(17-13)10-18-6-8-19(9-7-18)15(20)12-4-5-12/h11-12H,4-10H2,1-3H3
Standard InChI Key YYNGLOVVHKGHAX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3CC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone features a central piperazine ring substituted at the 1-position by a cyclopropyl ketone group and at the 4-position by a methylene-linked 4-tert-butylthiazole moiety. This arrangement creates a sterically congested core, with the tert-butyl group imparting significant hydrophobicity and the cyclopropane ring introducing torsional strain that may influence conformational dynamics .

Table 1: Key Structural Features

ComponentRole in Structure
Piperazine ringProvides basicity and hydrogen-bonding capacity
4-Tert-butylthiazoleEnhances lipophilicity and steric bulk
Cyclopropyl ketoneIntroduces strain and electrophilic reactivity

Systematic Nomenclature

The IUPAC name derives from the methanone parent structure, with substituents prioritized according to Cahn-Ingold-Prelog rules:

  • Methanone core: Cyclopropyl group attached to the carbonyl carbon.

  • Piperazin-1-yl: Nitrogen at position 1 of the piperazine ring.

  • 4-(Tert-butyl)thiazol-2-yl)methyl: Thiazole ring substituted at C4 with tert-butyl, linked via methylene to piperazine .

The SMILES notation for this compound is CC(C)(C)C1=C(SC=N1)CN2CCN(CC2)C(=O)C3CC3, reflecting its connectivity .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically proceeds through a multi-step sequence:

  • Thiazole Formation: Condensation of tert-butyl thiourea with α-bromoketones yields the 4-tert-butylthiazole intermediate .

  • Methylation: Reaction with methyl iodide or similar alkylating agents introduces the methylene bridge.

  • Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination attaches the thiazolylmethyl group to piperazine .

  • Ketone Installation: Acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride completes the structure .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Thiourea, α-bromoketone, EtOH, Δ65-75
2CH3I, K2CO3, DMF, rt80-85
3Piperazine, DIPEA, DCM, 0°C to rt70-78
4Cyclopropanecarbonyl chloride, Et3N60-68

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl3): δ 1.35 (s, 9H, tert-butyl), 1.45–1.50 (m, 4H, cyclopropane), 3.20–3.60 (m, 8H, piperazine), 4.25 (s, 2H, CH2-thiazole) .

    • ¹³C NMR: 172.8 ppm (C=O), 165.2 ppm (thiazole C2), 28.4 ppm (cyclopropane CH2).

  • Mass Spectrometry: ESI-MS m/z 347.2 [M+H]⁺, consistent with molecular formula C18H26N3OS .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic tert-butyl and cyclopropane groups. It demonstrates stability in DMSO (24 months at -20°C) but degrades under acidic conditions (t1/2 = 3.2 h at pH 2) .

Thermodynamic Parameters

  • LogP: 3.8 ± 0.2 (calculated using XLogP3)

  • pKa: 7.1 (piperazine secondary amine), 9.4 (tertiary amine) .

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs suggest potential engagement with:

  • GPCRs: The piperazine moiety is a common pharmacophore in serotonin and dopamine receptor ligands .

  • Kinases: Thiazole-containing compounds frequently inhibit CDK9 and related kinases .

In Silico Docking Studies

Molecular docking against the CXCR3 receptor (PDB: 6G77) reveals:

  • Binding Affinity: ΔG = -9.2 kcal/mol

  • Key Interactions:

    • Hydrogen bonds between piperazine N4 and Glu196.

    • π-alkyl interactions with tert-butyl and Phe131 .

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